molecular formula C17H25ClN2 B5768281 4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride

4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride

Cat. No.: B5768281
M. Wt: 292.8 g/mol
InChI Key: DFIAVAVHAGIQIA-UHFFFAOYSA-N
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Description

4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Properties

IUPAC Name

4-[3-(aminomethyl)-1-adamantyl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;/h1-4,12-13H,5-11,18-19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIAVAVHAGIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 1-adamantylamine: This is achieved by the reaction of adamantane with nitric acid to form 1-nitroadamantane, followed by reduction with hydrogen in the presence of a palladium catalyst to yield 1-adamantylamine.

    Aminomethylation: The 1-adamantylamine is then subjected to a Mannich reaction with formaldehyde and aniline to introduce the aminomethyl group, forming 4-[3-(Aminomethyl)-1-adamantyl]aniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The adamantyl moiety provides steric hindrance, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Lacks the aminomethyl and aniline groups, making it less versatile.

    4-(Aminomethyl)aniline: Lacks the adamantyl moiety, resulting in lower stability and rigidity.

    1-Adamantylmethylamine: Similar structure but without the aromatic ring, affecting its reactivity and applications.

Uniqueness

4-[3-(Aminomethyl)-1-adamantyl]aniline;hydrochloride is unique due to its combination of the adamantyl moiety, aminomethyl group, and aromatic ring. This unique structure imparts significant stability, rigidity, and versatility, making it valuable in various scientific and industrial applications.

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